2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS3/c1-10(25-18-20-13-8-4-5-9-14(13)26-18)15(24)21-17-23-22-16(27-17)11-6-2-3-7-12(11)19/h2-10H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXYNUSBNVWFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)SC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its structural characteristics, pharmacological implications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 350.78 g/mol. The structural uniqueness arises from the presence of both a benzothiazole and a thiadiazole ring, which are known for their diverse biological activities. The compound's structure is critical for its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClN4O3S |
| Molecular Weight | 350.78 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have been linked to inhibition against various bacterial and fungal strains. The presence of the benzothiazole moiety may enhance this activity due to its ability to interact with microbial enzymes and cellular structures .
Antitumor Activity
The compound has also shown promising results in anticancer studies. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve modulation of key cellular pathways associated with tumor growth and survival . For example, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against these cell lines.
Study 1: In Vitro Anticancer Activity
A study focused on synthesizing various derivatives of thiadiazole found that certain compounds exhibited significant antiproliferative effects on A549 and MCF-7 cells. Among these derivatives, one compound showed an IC50 value of 3.24 µM against A549 cells . This suggests a potential for developing new anticancer agents based on the structure of this compound.
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that several compounds showed significant activity against both Gram-positive and Gram-negative bacteria, supporting the notion that the thiadiazole ring plays a crucial role in antimicrobial action .
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l)
- Structure: Replaces the thiadiazole with an oxadiazole core and substitutes the benzothiazole with a 2-amino-thiazole group.
- Properties :
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Structure : Incorporates a fused thiazolo-triazole ring and a 4-chlorophenyl group.
- Properties :
Analogues with Varied Substituents
2-((5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)thio)-N-(3-Chlorophenyl)acetamide
- Structure : Substitutes the 2-chlorophenyl with a 3-chlorophenyl group and replaces propanamide with acetamide.
5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-amine
- Structure : Lacks the benzothiazole and propanamide moieties but retains the 2-chlorophenyl-thiadiazole core.
- Synthesis : Uses POCl3 and N-phenylthiosemicarbazide under reflux, a common method for thiadiazole formation .
- Activity : Simplified structure may limit multitarget activity but improve metabolic stability.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~450 (estimated) | Not reported | ~3.5 |
| 7l | 367.46 | 177–178 | 2.8 |
| Thiazolo-Triazole Derivative | 548.1 | Not reported | 7.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
